(4-Fluoro-phenyl)-pyrrolidin-3-yl-amine dihydrochloride
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Overview
Description
(4-Fluoro-phenyl)-pyrrolidin-3-yl-amine dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group attached to a pyrrolidinyl amine structure, and it is commonly used in research settings for its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-phenyl)-pyrrolidin-3-yl-amine dihydrochloride typically involves the reaction of 4-fluorophenylhydrazine hydrochloride with pyrrolidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the purification of the product through recrystallization or chromatography to achieve high purity levels required for research applications .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-phenyl)-pyrrolidin-3-yl-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
(4-Fluoro-phenyl)-pyrrolidin-3-yl-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Fluoro-phenyl)-pyrrolidin-3-yl-amine dihydrochloride involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenylhydrazine hydrochloride
- 4-Fluorophenylboronic acid
- 4-Fluorophenylpiperazine
Uniqueness
(4-Fluoro-phenyl)-pyrrolidin-3-yl-amine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted research applications .
Properties
Molecular Formula |
C10H14ClFN2 |
---|---|
Molecular Weight |
216.68 g/mol |
IUPAC Name |
N-(4-fluorophenyl)pyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C10H13FN2.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12-13H,5-7H2;1H |
InChI Key |
RGRAATGRRKJVBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1NC2=CC=C(C=C2)F.Cl |
Origin of Product |
United States |
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